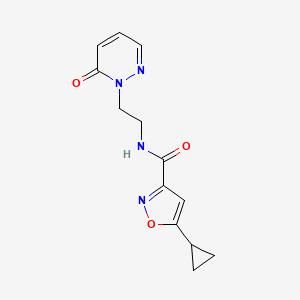

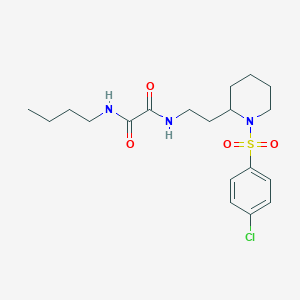

![molecular formula C21H25N3O3S B2747980 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide CAS No. 392240-86-7](/img/structure/B2747980.png)

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of adamantyl derivatives is often achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For instance, pyrazole-based adamantyl heterocyclic compounds were synthesized by condensation of 1-adamantyl chalcone with substituted phenylhydrazine .Chemical Reactions Analysis

Adamantane derivatives have been shown to undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .科学的研究の応用

Structural and Noncovalent Interaction Studies

Quantitative Assessment of Noncovalent Interactions : A study focused on adamantane-1,3,4-thiadiazole hybrids, providing insights into their noncovalent interactions using crystallography and quantum theory. This research highlights the structural properties and the role of noncovalent interactions in stabilizing these compounds, which could have implications for their functional properties in various applications (El-Emam et al., 2020).

Antimicrobial and Anti-inflammatory Activities

Development of Adamantyl-Imidazolo-Thiadiazoles as Anti-Tuberculosis Agents : This study describes the 'green' synthesis of novel adamantyl-imidazolo-thiadiazoles showing potent inhibitory activity against M. tuberculosis. The research explores the mechanism of action, suggesting these compounds target sterol 14α-demethylase (CYP51) to exert their antimycobacterial activity, representing a promising avenue for tuberculosis treatment (Anusha et al., 2015).

Synthesis and Evaluation of Antimicrobial and Anti-inflammatory Activities : Another study synthesizes 1-adamantyl-1,3,4-thiadiazole derivatives, testing them for in vitro activities against bacteria and fungi, and in vivo anti-inflammatory activities. This research demonstrates the potential of these compounds in developing new antimicrobial and anti-inflammatory agents (Kadi et al., 2010).

Molecular Docking and Spectroscopic Analysis

Theoretical and Experimental Spectroscopic Studies : This research delves into the molecular structure and properties of a similar compound, 5-(adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine. Through DFT calculations, spectroscopic analysis, and molecular docking, the study provides valuable insights into the chemical and biological properties of these compounds, potentially guiding their application in chemotherapeutic contexts (Al-Wahaibi et al., 2019).

Antiproliferative Properties

Antiproliferative Activity of 1,3,4-Thiadiazole Derivatives : Focused on the synthesis and biological evaluation of 1,3,4-thiadiazolo-adamantane derivatives, this study assesses their anti-proliferative activity against cancer cell lines. Highlighting the promising results in modulating apoptosis and targeting EGFR for cancer therapy, this research underscores the therapeutic potential of these compounds (Wassel et al., 2021).

将来の方向性

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . Future research could explore the potential therapeutic applications of “N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide” in the treatment of metabolic disorders, such as obesity and type 2 diabetes.

特性

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S/c1-26-15-3-4-16(17(8-15)27-2)18(25)22-20-24-23-19(28-20)21-9-12-5-13(10-21)7-14(6-12)11-21/h3-4,8,12-14H,5-7,9-11H2,1-2H3,(H,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXGPLPHXQAWID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-fluorobenzoyl)amino]benzoic Acid](/img/structure/B2747900.png)

![2-(4-chlorophenoxy)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2747906.png)

![tert-Butyl 1-isopropyl-2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2747907.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid](/img/structure/B2747909.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2747911.png)

![rac-(1R,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B2747913.png)

![(13E)-Spiro[11-oxa-3,18-diazatricyclo[16.5.0.05,10]tricosa-5,7,9,13-tetraene-16,3'-azetidine]-4,17-dione;2,2,2-trifluoroacetic acid](/img/structure/B2747917.png)

![2-(2-(1-Benzylpiperidin-4-ylidene)hydrazinyl)benzo[d]thiazole](/img/structure/B2747918.png)